Diprop-2-yn-1-yl (1-hydroxycyclohexyl)phosphonate
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Overview
Description
Diprop-2-yn-1-yl (1-hydroxycyclohexyl)phosphonate is an organophosphorus compound characterized by the presence of a phosphonate group attached to a cyclohexyl ring and a propynyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Diprop-2-yn-1-yl (1-hydroxycyclohexyl)phosphonate typically involves the reaction of cyclohexanol with diprop-2-yn-1-yl phosphonate under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and an aprotic solvent like dimethylformamide. The mixture is stirred at room temperature before the addition of propargyl bromide, followed by heating to 40°C using ultrasound sonication for about 30 minutes .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
Diprop-2-yn-1-yl (1-hydroxycyclohexyl)phosphonate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphonic acids or phosphonates.
Reduction: Reduction reactions can convert the triple bond in the propynyl group to a double or single bond.
Substitution: The hydroxyl group in the cyclohexyl ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and in the presence of suitable solvents.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield phosphonic acids, while reduction can produce alkenes or alkanes.
Scientific Research Applications
Diprop-2-yn-1-yl (1-hydroxycyclohexyl)phosphonate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organophosphorus compounds.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and inhibition.
Industry: Used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of Diprop-2-yn-1-yl (1-hydroxycyclohexyl)phosphonate involves its interaction with molecular targets, such as enzymes. The phosphonate group can mimic phosphate groups in biological systems, allowing the compound to act as an inhibitor for enzymes that utilize phosphate groups in their catalytic mechanisms. This interaction can disrupt normal enzyme function, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2-(Prop-2-yn-1-yloxy)naphthalene: Similar in having a propynyl group attached to an aromatic ring.
1,1-Dicyclohexyl-prop-2-yn-1-ol: Shares the propynyl group and cyclohexyl ring but lacks the phosphonate group.
Uniqueness
Diprop-2-yn-1-yl (1-hydroxycyclohexyl)phosphonate is unique due to the presence of both a phosphonate group and a propynyl group attached to a cyclohexyl ring. This combination of functional groups imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
CAS No. |
62269-79-8 |
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Molecular Formula |
C12H17O4P |
Molecular Weight |
256.23 g/mol |
IUPAC Name |
1-bis(prop-2-ynoxy)phosphorylcyclohexan-1-ol |
InChI |
InChI=1S/C12H17O4P/c1-3-10-15-17(14,16-11-4-2)12(13)8-6-5-7-9-12/h1-2,13H,5-11H2 |
InChI Key |
ZZNUQGBVKPIHHO-UHFFFAOYSA-N |
Canonical SMILES |
C#CCOP(=O)(C1(CCCCC1)O)OCC#C |
Origin of Product |
United States |
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